2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features both phenoxy and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is valued for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a crucial component in drug design .
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)13-7-9-14(10-8-13)24-11-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIOGPWJJRYFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like hydrazine and Pd/C.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrazine and Pd/C are commonly used.
Substitution: Potassium carbonate (K₂CO₃) is often used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its metabolic stability and lipophilicity.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy. The phenoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)phenyl isocyanate: Another compound featuring the trifluoromethyl group, known for its use in pharmaceuticals and agrochemicals.
2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: A trifluoromethyl-substituted diamine monomer used in the synthesis of fluorinated polyimides.
Uniqueness
2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of phenoxy and trifluoromethyl groups, which confer enhanced metabolic stability and lipophilicity. This makes it particularly valuable in drug design and material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
